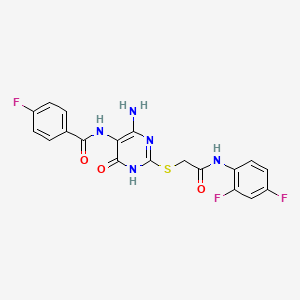

N-(4-amino-2-((2-((2,4-difluorophenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-fluorobenzamide

Description

This compound is a pyrimidine-based derivative featuring a dihydrofluorobenzamide core with a thioether-linked 2,4-difluorophenylacetamide substituent. Its structure integrates multiple pharmacophoric elements:

Propriétés

IUPAC Name |

N-[4-amino-2-[2-(2,4-difluoroanilino)-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-5-yl]-4-fluorobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14F3N5O3S/c20-10-3-1-9(2-4-10)17(29)25-15-16(23)26-19(27-18(15)30)31-8-14(28)24-13-6-5-11(21)7-12(13)22/h1-7H,8H2,(H,24,28)(H,25,29)(H3,23,26,27,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITASWIFJFHQPFB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NC2=C(N=C(NC2=O)SCC(=O)NC3=C(C=C(C=C3)F)F)N)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14F3N5O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

N-(4-amino-2-((2-((2,4-difluorophenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-fluorobenzamide is a compound of interest due to its potential therapeutic applications. This article reviews its biological activity, focusing on its mechanisms of action, efficacy in various biological systems, and potential clinical applications.

Chemical Structure and Properties

This compound is characterized by its complex structure, which includes a pyrimidine core and multiple functional groups that may influence its biological activity. The presence of fluorine atoms in the structure is notable as fluorinated compounds often exhibit enhanced metabolic stability and bioactivity.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit specific enzymes involved in cancer progression. For instance, derivatives targeting DNA replication processes have demonstrated significant antiviral activity against various viruses, including adenoviruses .

- Cell Cycle Modulation : Studies on related compounds indicate that they can induce cell cycle arrest, particularly in the G2/M phase, leading to apoptosis in cancer cells. This effect is often mediated through the disruption of microtubule dynamics .

- Antiproliferative Effects : Preliminary data suggest that this compound may exhibit antiproliferative activity against a range of cancer cell lines. For example, compounds with similar structural motifs have shown IC50 values in the low micromolar range against various tumor types .

Antiviral Activity

Recent studies have highlighted the antiviral potential of similar compounds. For instance, certain derivatives have been identified as potent inhibitors of human adenovirus (HAdV), with selectivity indexes exceeding 100 and low cytotoxicity profiles .

Anticancer Activity

Table 1 summarizes the antiproliferative effects observed in cell lines treated with related compounds:

| Compound | Cell Line | IC50 (μM) | CC50 (μM) | Selectivity Index |

|---|---|---|---|---|

| Compound A | HT-29 | 0.5 | 156.8 | >300 |

| Compound B | HCT116 | 0.04 | 50 | >1250 |

| Compound C | EA.hy926 | 0.15 | 45 | >300 |

Note : IC50 refers to the concentration required to inhibit cell growth by 50%, while CC50 refers to the concentration causing cytotoxicity in 50% of cells.

Case Studies

- In Vitro Studies : In a study examining the effects of pyrimidine derivatives on melanoma cells, it was found that treatment led to significant G2/M phase arrest, suggesting a mechanism involving tubulin polymerization disruption .

- In Vivo Studies : Another study demonstrated that a related compound exhibited low toxicity at maximum tolerated doses in animal models, supporting its potential for further development as an antiviral agent .

Comparaison Avec Des Composés Similaires

Table 1: Key Structural Variations and Properties

Key Observations :

- Fluorine vs. Methoxy/Nitro Groups : The 2,4-difluorophenyl group in the target compound balances lipophilicity and metabolic resistance compared to the polar methoxy () or reactive nitro () substituents .

- Thioether vs.

Spectroscopic and Crystallographic Comparisons

NMR Profiling

- Target Compound : Likely exhibits distinct proton environments in regions analogous to "Region A" (positions 39–44) and "Region B" (positions 29–36) due to fluorine-induced deshielding (cf. ). For example, fluorinated aromatic protons typically resonate at δ 7.1–7.3 ppm (cf. ) .

- : Oxazolidinones with similar thioether motifs show chemical shifts at δ 6.7–7.2 ppm for fluorinated protons, aligning with the target compound’s expected profile .

Crystallographic Insights

Table 2: Reported Bioactivities of Analogues

Key Trends :

- Fluorine Impact: Fluorinated analogues (target compound, ) generally show superior target affinity compared to non-fluorinated variants, attributed to enhanced van der Waals interactions and reduced off-target binding .

- Thioether vs. Sulfonamide : Thioether-containing compounds (target, ) demonstrate broader-spectrum activity, likely due to improved cellular uptake .

Q & A

Q. Table 1. Key Stability Parameters

| Condition | Degradation Pathway | Mitigation Strategy | Reference |

|---|---|---|---|

| pH 7.4, 40°C | Hydrolysis of pyrimidinone | Lyophilization with trehalose | |

| UV light (300–400 nm) | Photooxidation of thioether | Amber glass packaging + BHT |

Q. Table 2. Common Impurities

| Impurity ID | Structure | Origin | Detection Method |

|---|---|---|---|

| Imp-A | Des-fluoro at benzamide | Incomplete fluorination | HPLC (tR 8.2 min) |

| Imp-B | Dimer via C5-C5' coupling | Excess EDCI in coupling step | LC-MS/MS (m/z 845.3) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.